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Compound of Interest

Compound Name: 4-Propyl-4-heptanol

Cat. No.: B1594163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 4-propylheptan-4-ol, a tertiary alcohol. The information presented herein is

intended to support research and development activities by providing key data on its

characteristics, synthesis, and analytical characterization.

Core Properties
4-propylheptan-4-ol, with the IUPAC name 4-propylheptan-4-ol, is a saturated tertiary alcohol.

Its chemical structure consists of a heptane backbone with a propyl group and a hydroxyl group

attached to the fourth carbon atom.

Physicochemical Data
A summary of the key physicochemical properties of 4-propylheptan-4-ol is presented in Table

1. This data is essential for understanding its behavior in various experimental and industrial

settings.
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Property Value Reference(s)

Molecular Formula C₁₀H₂₂O [1][2]

Molecular Weight 158.28 g/mol [1]

CAS Number 2198-72-3 [1]

Density 0.828 g/cm³ [1][2]

Boiling Point 191 °C at 760 mmHg [1][2]

Melting Point -1.53 °C (estimate) [1]

Flash Point 81.1 °C [1]

Refractive Index 1.434 [1]

LogP (XLogP3) 3.11780 [1]

PSA (Polar Surface Area) 20.23 Å² [1]

Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals

(GHS), 4-propylheptan-4-ol is associated with the following hazard statements[1]:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE) should be worn when handling this

compound, and it should be used in a well-ventilated area[1].

Synthesis of 4-propylheptan-4-ol
The most common and efficient method for the synthesis of tertiary alcohols such as 4-

propylheptan-4-ol is the Grignard reaction. This involves the reaction of a ketone with a

Grignard reagent. For the synthesis of 4-propylheptan-4-ol, the reaction would proceed

between 4-heptanone and propylmagnesium bromide.
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Experimental Protocol: Grignard Synthesis
The following is a representative protocol for the synthesis of 4-propylheptan-4-ol. All glassware

should be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are

highly sensitive to moisture.

Materials:

Magnesium turnings

Iodine crystal (as an initiator)

1-Bromopropane

Anhydrous diethyl ether

4-Heptanone

Saturated aqueous ammonium chloride solution

Anhydrous sodium sulfate

Standard reflux and extraction glassware

Procedure:

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask

equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place

magnesium turnings. Add a small crystal of iodine and a few milliliters of a solution of 1-

bromopropane in anhydrous diethyl ether. The reaction is initiated by gentle warming or

sonication, evidenced by the disappearance of the iodine color and the formation of a cloudy

solution. The remaining 1-bromopropane solution is then added dropwise at a rate that

maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an

additional 30 minutes to ensure complete formation of the propylmagnesium bromide.

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4-

heptanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The
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reaction is exothermic and should be controlled by the rate of addition. After the addition is

complete, the reaction mixture is stirred at room temperature for 1-2 hours.

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride with vigorous stirring. This will hydrolyze the magnesium alkoxide salt

and dissolve the inorganic salts. The ethereal layer is separated, and the aqueous layer is

extracted with diethyl ether.

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary

evaporator. The crude 4-propylheptan-4-ol can be further purified by vacuum distillation.

Analytical Characterization
The identity and purity of the synthesized 4-propylheptan-4-ol can be confirmed using a variety

of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

different types of protons in the molecule. The hydroxyl proton will appear as a broad singlet,

the chemical shift of which is concentration and solvent-dependent. The protons of the propyl

and heptyl chains will appear as multiplets in the aliphatic region (typically 0.8-1.6 ppm).

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the unique

carbon atoms in the molecule. The carbon atom bearing the hydroxyl group is expected to

have a chemical shift in the range of 70-80 ppm. The aliphatic carbons will resonate in the

upfield region of the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of 4-propylheptan-4-ol and confirming

its molecular weight. The gas chromatogram should ideally show a single peak corresponding

to the product. The mass spectrum will exhibit a molecular ion peak (M+) at m/z 158, although

it may be weak. The fragmentation pattern will be characteristic of a tertiary alcohol, often

showing a prominent peak corresponding to the loss of a propyl group (M-43) or other alkyl

fragments.
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Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 4-propylheptan-4-ol will display characteristic absorption bands for its

functional groups. A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is

indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen

bonding. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. A C-

O stretching vibration for a tertiary alcohol is typically found in the 1100-1200 cm⁻¹ region.

Logical Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of

4-propylheptan-4-ol.
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Caption: Logical workflow for the synthesis and characterization of 4-propylheptan-4-ol.
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Biological Activity
Currently, there is a lack of significant published data on the specific biological activities or

signaling pathways associated with 4-propylheptan-4-ol. Its primary relevance is as a chemical

intermediate and a model compound for studies involving tertiary alcohols. Further research

would be required to elucidate any potential pharmacological or toxicological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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